Naphthopyranomycin

Description

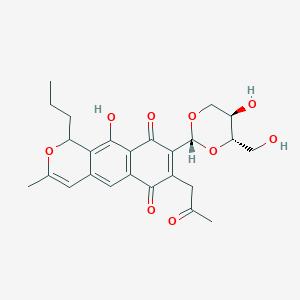

Structure

3D Structure

Properties

CAS No. |

142450-08-6 |

|---|---|

Molecular Formula |

C25H28O9 |

Molecular Weight |

472.5 g/mol |

IUPAC Name |

10-hydroxy-8-[(2R,4S,5R)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]-3-methyl-7-(2-oxopropyl)-1-propyl-1H-benzo[g]isochromene-6,9-dione |

InChI |

InChI=1S/C25H28O9/c1-4-5-17-19-13(7-12(3)33-17)8-15-20(23(19)30)24(31)21(14(22(15)29)6-11(2)27)25-32-10-16(28)18(9-26)34-25/h7-8,16-18,25-26,28,30H,4-6,9-10H2,1-3H3/t16-,17?,18+,25-/m1/s1 |

InChI Key |

UYZRGLQTRZRYKC-ZKCKRPFPSA-N |

SMILES |

CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C(=C(C3=O)C4OCC(C(O4)CO)O)CC(=O)C)O |

Isomeric SMILES |

CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C(=C(C3=O)[C@@H]4OC[C@H]([C@@H](O4)CO)O)CC(=O)C)O |

Canonical SMILES |

CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C(=C(C3=O)C4OCC(C(O4)CO)O)CC(=O)C)O |

Synonyms |

naphthopyranomycin |

Origin of Product |

United States |

Elucidation of Naphthopyranomycin Biosynthesis

Discovery and Initial Characterization of Biosynthetic Pathways

The journey to understand the biosynthesis of naphthopyranomycin and related compounds began with the isolation and characterization of these natural products from various Streptomyces species. Initial investigations into their origins pointed towards a type II polyketide synthase (PKS) pathway, responsible for generating the aromatic core structure. The discovery of biosynthetic gene clusters (BGCs) for related compounds, such as alnumycin (B1248630), provided the first concrete genetic and biochemical evidence for the pathway. researchgate.netnih.gov

Through genome mining and heterologous expression studies, researchers were able to link specific gene clusters to the production of these metabolites. acs.orgnih.gov For instance, the characterization of the alnumycin gene cluster was a pivotal moment, as it unveiled a set of genes responsible not only for the polyketide backbone but also for unusual tailoring reactions, including the formation of a pyran ring and the attachment of a unique dioxane moiety. researchgate.netpnas.org These initial studies established a model pathway that serves as a foundation for understanding the biosynthesis of the broader this compound group of compounds.

Genetic Basis of this compound Biosynthesis

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC). This cluster contains all the necessary genes for assembling the polyketide chain, folding it correctly, and performing a series of modifications to create the final complex molecule.

The identification of BGCs for aromatic polyketides like this compound relies heavily on bioinformatics tools. floraandfona.org.in Platforms such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to scan microbial genomes for sequences encoding key biosynthetic enzymes, particularly polyketide synthases. floraandfona.org.innf-co.reactinobase.org These tools identify clusters of co-located genes that are likely to function together in a single metabolic pathway. floraandfona.org.in

For the closely related alnumycin, a 106 kb DNA region was sequenced, revealing 32 open reading frames (ORFs). nih.gov Sequence analysis of this cluster identified genes for a type II PKS, enzymes for the synthesis of the starter unit, and a variety of tailoring enzymes responsible for modifications. researchgate.netnih.gov Homology analysis of these genes provides strong predictive power for the functions of genes within the yet-to-be-fully-characterized this compound cluster, suggesting a similar genetic organization. nih.gov

The core of this compound is assembled by a type II polyketide synthase. Unlike the modular assembly-line logic of type I PKSs, type II systems are composed of a complex of discrete, monofunctional enzymes that are used iteratively. researchgate.netyoutube.com

The process begins with a starter unit, often derived from a short-chain fatty acid like butyryl-CoA, which is loaded onto the ketoacyl synthase (KS) component. researchgate.netresearchgate.net The chain is then extended through the sequential addition of malonyl-CoA extender units, a process catalyzed by the PKS complex. researchgate.netyoutube.com Each extension step is a Claisen condensation reaction. youtube.com The growing polyketide chain remains tethered to an acyl carrier protein (ACP) throughout this process. researchgate.net The number of extension cycles determines the length of the polyketide backbone. Once fully assembled, the linear poly-β-keto chain is subjected to a series of cyclization and aromatization reactions, catalyzed by specific cyclase and aromatase enzymes within the cluster, to form the characteristic aromatic ring system of the naphthoquinone core. researchgate.netresearchgate.net

Following the creation of the core polyketide structure, a suite of "tailoring" enzymes modifies it to produce the final this compound molecule. These enzymes are responsible for the significant structural diversity seen in natural products. nih.govrsc.org Their reactions include oxidations, reductions, glycosylations, and cyclizations. nih.gov

In the related alnumycin pathway, gene inactivation studies have identified several crucial tailoring enzymes. acs.org For example, specific ketoreductases and cyclases (like Aln4 and AlnR) are responsible for forming the pyran ring structure. researchgate.net Perhaps the most unique tailoring enzymes in this pathway are those involved in attaching a sugar-like moiety via a carbon-carbon bond, a process detailed below. acs.orgpnas.org The identification of homologous genes in other Streptomyces genomes suggests that these specialized tailoring reactions are a conserved feature of the this compound and exfoliamycin (B131794) biosynthetic pathways. acs.org

Polyketide Assembly Mechanisms

Enzymology of this compound Formation

Enzymology, the study of enzyme function and mechanisms, provides a detailed view of the chemical transformations in a biosynthetic pathway. gouni.edu.ngwikipedia.org For the this compound family, the enzymology of the C-ribosylation step is particularly noteworthy for its novelty.

A key structural feature of compounds in the alnumycin and this compound family is a carbohydrate-like moiety attached to the aromatic aglycone through a hydrolytically stable C-C bond. nih.gov This unusual C-ribosylation is accomplished by the concerted action of two enzymes, AlnA and AlnB, which were identified through gene inactivation studies in the alnumycin pathway. acs.orgpnas.org

AlnA is a natural C-glycosynthase that catalyzes the initial attachment of a five-carbon sugar phosphate (B84403) to the polyketide core. nih.govresearchgate.net Specifically, AlnA attaches D-ribose-5-phosphate to the prealnumycin aglycone. pnas.orgnih.gov Structural and mechanistic studies have revealed that AlnA does not resemble typical glycosyltransferases. nih.gov Instead, it catalyzes the C-C bond formation through a Michael-type 1,4-addition of the sugar to the quinone system of the aglycone. nih.govpnas.orgnih.gov Crystal structures show that key residues (E29, K86, and K159) in the active site bind the D-ribose-5-phosphate and facilitate the nucleophilic attack. acs.orgnih.govnih.gov This reaction forms the intermediate alnumycin P, which has the ribose-5-phosphate (B1218738) group attached to the C8 position of the polyketide. nih.govpnas.org

AlnB is a phosphatase belonging to the haloacid dehalogenase (HAD) superfamily. researchgate.netpnas.orgnih.gov Its role is to dephosphorylate the alnumycin P intermediate created by AlnA. pnas.orgnih.gov The crystal structure of AlnB shows that it consists of core and cap domains. pnas.orgnih.gov The phosphate group of the substrate is positioned near a magnesium ion at the domain junction, where catalysis occurs. nih.govpnas.org Mutagenesis of key aspartate residues (D15 and D17) confirmed their essential role in the canonical phosphatase reaction mechanism. nih.govpnas.orgnih.gov The removal of the phosphate group by AlnB yields the C-ribosylated product, alnumycin C. nih.gov This two-step C-ribosylation process represents an alternative and fascinating strategy for attaching carbohydrates to natural products. pnas.orgnih.gov

Compound and Enzyme Information

| Compound Name | Role in Biosynthesis | Reference |

|---|---|---|

| This compound | Final product of the biosynthetic pathway. | nih.govsathyabama.ac.in |

| Alnumycin A | A closely related final product whose biosynthetic pathway is well-characterized. | pnas.orgnih.gov |

| Prealnumycin | The polyketide aglycone substrate for the C-ribosylation reaction. | nih.govresearchgate.net |

| D-ribose-5-phosphate | The sugar donor substrate used by the enzyme AlnA. | pnas.orgnih.govpnas.org |

| Alnumycin P | The phosphorylated intermediate formed by AlnA. | nih.govpnas.orgnih.gov |

| Alnumycin C | The dephosphorylated C-ribosylated product formed after AlnB action. | pnas.orgnih.gov |

| Enzyme/Gene Name | Enzyme Family | Function in Biosynthesis | Reference |

|---|---|---|---|

| AlnA | C-glycosynthase / Pseudouridine (B1679824) glycosidase family | Catalyzes the C-C bond formation between prealnumycin and D-ribose-5-phosphate. | acs.orgpnas.orgnih.govpnas.org |

| AlnB | Phosphatase / Haloacid dehalogenase (HAD) superfamily | Catalyzes the dephosphorylation of the alnumycin P intermediate. | acs.orgpnas.orgnih.govpnas.org |

| Aln4 | Aldo-keto reductase | Involved in pyran ring formation; converts alnumycin B to alnumycin A. | researchgate.netpnas.org |

| AlnR | Cyclase | Acts as a second ring cyclase in the alnumycin pathway. | researchgate.net |

Biogenesis of the 1,3-Dioxane (B1201747) Moiety

The biosynthesis of the unusual 4-hydroxymethyl-5-hydroxy-1,3-dioxane moiety, a distinctive feature of compounds in the this compound family like the closely related alnumycin, is a multi-step enzymatic process. researchgate.netresearchgate.net This process is distinct from typical glycosylation events as it involves the formation of a stable carbon-carbon bond between the sugar-like moiety and the polyketide aglycone. researchgate.net

The biogenesis begins with the polyketide intermediate, prealnumycin. researchgate.net The key steps are catalyzed by two specific enzymes encoded within the alnumycin gene cluster, AlnA and AlnB. researchgate.netresearchgate.net

C-Ribosylation : The enzyme AlnA, which belongs to the pseudouridine glycosidase family, initiates the process. It catalyzes the formation of a C-C bond between prealnumycin and D-ribose-5-phosphate. researchgate.net This reaction is proposed to occur via a Michael-type 1,4-addition. researchgate.net

Dephosphorylation : Following the C-ribosylation, the enzyme AlnB, a member of the haloacid dehalogenase enzyme family, removes the phosphate group from the ribose moiety. researchgate.net

Gene inactivation studies have confirmed the roles of alnA and alnB. When these genes were inactivated, the producing organism accumulated the precursor prealnumycin, demonstrating that these two genes are essential for the synthesis and attachment of the dioxane unit. researchgate.net This characterization of the dioxane biosynthetic pathway provides a foundation for using C-C bound ribose and dioxane moieties to generate novel, biologically active compounds. researchgate.net

| Gene | Enzyme Family | Proposed Function |

| alnA | Pseudouridine glycosidase | Catalyzes C-ribosylation via Michael-type addition of D-ribose-5-phosphate to the aglycone. researchgate.net |

| alnB | Haloacid dehalogenase | Catalyzes the dephosphorylation of the ribosylated intermediate. researchgate.net |

Pyran Ring Cyclization Mechanisms

The formation of the pyran ring in pyranonaphthoquinone antibiotics is a critical step that displays remarkable evolutionary divergence, with at least three different enzyme families known to catalyze this type of cyclization. researchgate.net In the case of alnumycin biosynthesis, the mechanism of pyran ring formation is notably different from the well-studied pathways of actinorhodin (B73869) and granaticin. researchgate.net

Inactivation of the genes aln4 and aln5 in the alnumycin gene cluster confirmed that the pyran ring formation follows a unique route. researchgate.net The final step in the biosynthesis of alnumycin A involves the conversion of its precursor, alnumycin B. This conversion is catalyzed by Aln4, which functions as an NADPH-dependent aldo-keto reductase. researchgate.net This contrasts with other pyranonaphthoquinone pathways where enzymes from the 3-hydroxyacyl-CoA dehydrogenase or short-chain dehydrogenase/reductase (SDR) families perform the key cyclization steps. researchgate.net This diversity in enzymatic strategy for achieving a similar structural outcome highlights the adaptability of microbial biosynthetic pathways.

Isotope Labeling Studies in Biosynthetic Pathway Delineation

Isotope labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. creative-proteomics.comchempep.com By supplying a producing organism with a substrate enriched with a stable isotope (e.g., ¹³C), researchers can track the incorporation of atoms from the precursor into the final natural product, thereby delineating the biosynthetic route. researchgate.netsilantes.com

In the study of alnumycin biosynthesis, ¹³C labeling studies were instrumental in unraveling the formation of the novel 1,3-dioxane moiety. researchgate.net These experiments, coupled with gene inactivation data, provided strong evidence that the dioxane unit is derived from D-ribose-5-phosphate. The labeling patterns observed in the final alnumycin molecule were consistent with the proposed C-ribosylation mechanism catalyzed by AlnA, followed by dephosphorylation by AlnB. researchgate.net This approach allows for the precise mapping of precursor-product relationships, which is essential for understanding complex enzymatic transformations in natural product biosynthesis. creative-proteomics.com

Combinatorial Biosynthesis and Pathway Engineering for Structural Diversification

Combinatorial biosynthesis is a genetic engineering strategy used to create novel natural products by modifying biosynthetic pathways. frontiersin.orgnih.govnih.gov This approach involves combining genes from different pathways or introducing targeted mutations to alter the structure of the final molecule. nih.gov

For the this compound and exfoliamycin group of compounds, combinatorial biosynthesis and pathway engineering have been successfully used to generate structural diversity. researchgate.net A notable example of pathway engineering involves the creation of a hybrid pathway combining genes from the alnumycin and benastatin biosynthetic clusters. researchgate.net The alnumycin pathway is known to be initiated with a butyryl-CoA starter unit. researchgate.net By complementing a mutant benastatin producer (which normally uses a rare hexanoate (B1226103) starter) with the genes for butyrate (B1204436) starter unit biosynthesis from the alnumycin cluster, researchers achieved a significant (10-fold) increase in the production of butyrate-primed hexacyclic benastatin derivatives. researchgate.net

This successful generation of an alnumycin-benastatin hybrid pathway underscores the potential of metabolic and pathway engineering to not only increase the yield of desired natural products but also to generate novel analogues with potentially improved therapeutic properties. frontiersin.orgresearchgate.net Such strategies open up possibilities for creating libraries of new-to-nature compounds that are not readily accessible through chemical synthesis. nih.gov

Advanced Synthetic Strategies for Naphthopyranomycin and Its Analogues

Challenges in the Total Synthesis of Naphthopyranomycin

The total synthesis of this compound is a complex undertaking, marked by several significant hurdles that require creative and resourceful solutions from synthetic chemists. ijarsct.co.in These challenges primarily revolve around the molecule's inherent stereochemical complexity and the construction of its unique polycyclic framework. ijarsct.co.innii.ac.jp

Stereochemical Complexity and Control

A paramount challenge in the synthesis of this compound lies in its stereochemical complexity. nii.ac.jp The molecule possesses multiple stereocenters, and the precise control of their relative and absolute configurations is crucial for achieving the desired biologically active compound. nih.gov The presence of numerous stereocenters gives rise to a large number of possible stereoisomers, making the selective formation of the correct isomer a significant synthetic obstacle. nih.gov

The principles of stereochemical control are rooted in understanding the factors that influence the stereochemical outcome of a reaction, such as steric and electronic effects. numberanalytics.com Synthetic chemists must employ a variety of strategies to dictate the stereochemistry at each chiral center. numberanalytics.com These strategies include the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical course of a reaction, and chiral catalysts, which selectively promote the formation of one enantiomer over the other. numberanalytics.com Furthermore, the development of stereoselective reactions, which inherently favor the formation of a specific stereoisomer, is critical to the successful synthesis of complex molecules like this compound. numberanalytics.com The ability to control the stereochemistry is a defining feature of a successful total synthesis, often requiring intricate planning and the application of sophisticated asymmetric transformations. ijarsct.co.innih.gov

Construction of Unique Polycyclic Frameworks

The core structure of this compound is a unique polycyclic framework, the construction of which presents another major synthetic challenge. nii.ac.jp This framework consists of a pyranonaphthoquinone skeleton fused with other cyclic systems, creating a complex and rigid molecular architecture. nih.govnii.ac.jp The formation of these fused ring systems requires the development of efficient and regioselective cyclization reactions. nih.gov

Retrosynthetic Analysis of this compound Scaffolds

Retrosynthetic analysis is a problem-solving technique that forms the foundation of planning the total synthesis of complex molecules like this compound. ias.ac.in This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. egrassbcollege.ac.inias.ac.in Each disconnection corresponds to a known and reliable chemical reaction that can be performed in the forward, or synthetic, direction. egrassbcollege.ac.in

The application of retrosynthetic analysis to the this compound scaffold allows chemists to identify key fragments and strategic bond disconnections that will simplify the synthetic challenge. ias.ac.inresearchgate.net This analysis helps in recognizing precursor molecules and devising a logical pathway to assemble the target molecule. ias.ac.in For a complex structure like this compound, the retrosynthetic analysis might reveal several potential synthetic routes, and the chemist must evaluate each based on factors like efficiency, stereocontrol, and the availability of starting materials. ias.ac.in The process elevates synthetic design from a purely creative endeavor to a more logical and systematic discipline. nsf.gov

A typical retrosynthetic analysis of a this compound analogue would first disconnect the sugar-like moiety from the pyranonaphthoquinone core. nii.ac.jp Further disconnections of the pyranonaphthoquinone skeleton would lead to simpler aromatic and heterocyclic precursors. The chiral centers would be traced back to appropriate chiral starting materials or to steps where asymmetry can be introduced using established stereoselective methods.

Key Methodologies in this compound Total Synthesis

The successful total synthesis of this compound and its analogues relies on the application of key chemical methodologies specifically tailored to address the challenges posed by its structure. These include methods for the stereoselective construction of the 1,3-dioxane (B1201747) moiety and various synthetic approaches to the pyranonaphthoquinone skeleton.

Stereoselective Construction of the 1,3-Dioxane Moiety

The this compound structure often contains a chiral, sugar-like ring, which can be a 1,3-dioxane moiety. nii.ac.jp The stereoselective construction of this ring is a critical aspect of the total synthesis. rsc.org One effective strategy involves the acetalization of a diol with an aldehyde or its equivalent. nih.gov To control the stereochemistry, a chiral diol can be used, which is often synthesized from a readily available chiral starting material such as a carbohydrate. nii.ac.jp

Synthetic Approaches to the Pyranonaphthoquinone Skeleton

The pyranonaphthoquinone skeleton is the core of the this compound molecule, and its synthesis is a central theme in the total synthesis of these natural products. nih.govnii.ac.jp These compounds share a common naphtho[2,3-c]pyran-5,10-dione ring system. nih.gov Various synthetic strategies have been developed to construct this key structural motif.

Convergent and Divergent Synthetic Routes

The synthesis of complex natural products such as this compound benefits significantly from strategic planning to maximize efficiency and yield. Convergent and divergent syntheses are two advanced strategies that offer advantages over traditional linear approaches.

Conversely, a divergent synthesis begins with a common core intermediate that is systematically elaborated into a library of structurally related compounds. nih.gov This strategy is exceptionally useful for producing a range of analogues for structure-activity relationship (SAR) studies. A prime example within the broader pyranonaphthoquinone class is the divergent enantioselective total synthesis of griseusins. nih.gov This work utilized a key intermediate, a 1-methylene isochroman, which was subjected to a series of reactions including a crucial hydroxy-directed C-H olefination, stereoselective epoxidation, and regioselective cyclization to form the core spiropyran ring system. nih.gov From this central pathway, chemists were able to synthesize multiple natural products, including griseusin A and griseusin C, as well as non-native analogues, demonstrating the power of this approach to generate molecular diversity from a single pluripotent intermediate. nih.gov

Chemical Synthesis of this compound Derivatives and Analogues

The chemical synthesis of derivatives and analogues of this compound and related pyranonaphthoquinones is a critical endeavor for exploring their biological potential and establishing structure-activity relationships (SAR). nih.govnih.gov These synthetic efforts often focus on modifying the pyranonaphthoquinone core, including the appended functionalities and stereochemistry, to generate focused libraries of compounds for biological evaluation. nih.gov

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of biological catalysts, has emerged as a powerful tool for generating this compound-related structures. chemrxiv.orgclockss.org A notable example is the synthesis of novel C-ribosylated naphthoquinones, which mimics a key step in the biosynthesis of the related antibiotic alnumycin (B1248630) A. nih.govresearchgate.net

This process utilizes a two-enzyme system discovered in the alnumycin biosynthetic gene cluster. researchgate.netnih.gov The first enzyme, AlnA, is a C-glycosynthase that catalyzes the attachment of a ribose unit to a polyaromatic aglycone. nih.govacs.org Specifically, it facilitates a Michael-type addition of D-ribose-5-phosphate to the aglycone, prealnumycin, to form a C-C bond. researchgate.net The second enzyme, AlnB, is a phosphatase from the haloacid dehalogenase (HAD) family that subsequently removes the phosphate (B84403) group to yield the final C-glycoside. nih.govresearchgate.net

The substrate scope of this enzymatic system has been explored to produce novel analogues. Researchers have tested a variety of unnatural naphthoquinone substrates with the AlnA/AlnB system. nih.gov These experiments revealed that a 1,4-quinoid system with an adjacent phenolic ring is a crucial structural feature for substrate recognition and reaction to occur. nih.govresearchgate.net

Table 1: Reactivity of Unnatural Substrates in AlnA/AlnB-Catalyzed C-Ribosylation This table is generated based on findings from studies probing the substrate flexibility of the AlnA/AlnB enzymatic system. nih.govresearchgate.net

| Substrate | Structure | Reactivity |

|---|---|---|

| Juglone | 5-hydroxy-1,4-naphthoquinone | Yes |

| 7-Methyl juglone | 5-hydroxy-7-methyl-1,4-naphthoquinone | Yes |

| Monomethyl naphthazarin | 5,8-dihydroxy-2-methyl-1,4-naphthoquinone | Yes |

| 8-Chloro-7-methyl juglone | 8-chloro-5-hydroxy-7-methyl-1,4-naphthoquinone | Yes |

| 9-Hydroxy-1,4-anthraquinone | 9-hydroxyanthracene-1,4-dione | Yes |

| Lawsone | 2-hydroxy-1,4-naphthoquinone | No |

Design Principles for Structural Modifications and Analogue Libraries

The design of this compound analogues is guided by principles aimed at systematically exploring the chemical space around the natural product scaffold to understand and optimize its biological activity. A primary goal is the generation of analogue libraries for comprehensive structure-activity relationship (SAR) studies. nih.govnih.gov

Key design principles often involve:

Pharmacophore-Guided Design: Analogue synthesis can be based on pharmacophore models derived from known active compounds. For instance, a series of novel pyranonaphthoquinones were designed and synthesized based on previous modeling studies of naphthoquinone derivatives that act as topoisomerase II inhibitors. capes.gov.brnih.govacs.org

Core Scaffold Modification: Synthetic strategies are developed to allow for variations in the core pyranonaphthoquinone structure. A highly efficient method for this is the intramolecular domino Knoevenagel hetero-Diels–Alder reaction, which can be used to construct the pyranonaphthoquinone skeleton from simple precursors like lawsone and various aldehydes, enabling diversity in the pyran ring substituents. capes.gov.brnih.gov

Functional Group Variation: A common strategy is to synthesize a library of derivatives where specific functional groups are altered. This was demonstrated in the creation of a focused library of pyranonaphthoquinones, including kalafungin (B1673277) derivatives and analogues of nanaomycin, where different functionalities were introduced. nih.gov One study reported the first synthesis of a pyranonaphthoquinone scaffold featuring a tetrazole group, showcasing the introduction of novel chemical moieties. nih.gov

Divergent Synthesis for Library Generation: As mentioned previously, divergent synthesis is an ideal strategy for creating analogue libraries. nih.gov By establishing a synthetic route to a key common intermediate, numerous related structures can be generated through a few final-stage reactions. This approach was effectively used in the synthesis of griseusin natural products and their non-native counterparts, setting the stage for detailed SAR studies. nih.gov

These design principles allow chemists to systematically probe the effects of stereochemistry, steric bulk, and electronic properties on the biological function of this compound-type molecules.

Preclinical Investigation of Naphthopyranomycin S Molecular Mechanisms of Action

Identification and Validation of Molecular Targets

The biological efficacy of naphthopyranomycin and its analogs, such as alnumycin (B1248630), is linked to their interaction with key cellular components. google.com These interactions underpin their potential as therapeutic agents. The primary molecular targets identified in preclinical studies include DNA and specific enzymes involved in DNA topology and cellular signaling pathways.

The interaction between small molecules and nucleic acids is a critical mechanism for many therapeutic compounds. thermofisher.comatdbio.com These interactions can occur through several modes, including groove binding and intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. atdbio.com Intercalation can disrupt DNA structure and function, leading to the inhibition of processes like DNA replication and transcription. researchgate.netusp.br

While the broader family of compounds to which this compound belongs is known to interact with DNA, specific data on its binding affinity and intercalation properties are not extensively detailed in the available literature. Generally, DNA intercalators are planar aromatic systems that stack between DNA base pairs, a process stabilized by various forces, including van der Waals and electrostatic interactions. researchgate.netmdpi.com This binding can be quantified by determining the intrinsic binding constant (Kb), where a higher value indicates a stronger interaction. mdpi.com Techniques like UV-vis spectroscopy, NMR, and X-ray diffraction are commonly used to study these interactions. usp.brmdpi.com For instance, the binding of a molecule via intercalation often results in a decrease in the intensity of DNA's absorption peak (hypochromism) and a shift to a longer wavelength (bathochromism). mdpi.com

This compound and related compounds have been evaluated for their ability to inhibit several key enzymes. Enzyme inhibitors can act through various mechanisms, such as competitive inhibition, where the inhibitor binds to the active site, or noncompetitive inhibition, where it binds elsewhere on the enzyme. libretexts.org

DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. Its inhibition is a key mechanism for several antibacterial agents. Members of the this compound family, such as alnumycin, have been shown to inhibit gyrase function through direct interaction with the enzyme. google.comresearchgate.net This activity has been observed against gyrase from both Gram-negative bacteria like E. coli and Gram-positive bacteria such as Mycobacterium smegmatis. google.com However, some recent studies have been unable to confirm gyrase inhibition for certain related compounds, suggesting the mode of action may be complex and worth reinvestigating. acs.orgresearchgate.net

Eukaryotic topoisomerases (Topo I and Topo II) are vital enzymes that manage DNA topology during cellular processes like replication and transcription, making them important targets for anticancer drugs. usp.brnih.gov this compound and its analog alnumycin have demonstrated inhibitory activity against both topoisomerase I and topoisomerase II. nii.ac.jpgoogle.com For example, alnumycin has shown inhibitory effects on topoisomerase I and II from calf thymus. google.com The inhibition of these enzymes can lead to the stabilization of the enzyme-DNA complex, causing DNA strand breaks and ultimately cell death. nih.gov

Table 1: Topoisomerase Inhibition by Alnumycin (Isomers)

| Enzyme | Isomer | IC50 (µg/mL) |

|---|---|---|

| Topoisomerase I (Calf Thymus) | Isomer 1 | 100 |

| Isomers 2, 3 | 100 | |

| Topoisomerase II (Calf Thymus) | Isomer 1 | 50 |

| Isomers 2, 3 | 200 |

Data sourced from a patent describing the biological effectiveness of Alnumycin. google.com

Activator protein-1 (AP-1) is a transcription factor that regulates gene expression involved in cellular processes like proliferation, differentiation, and apoptosis. frontiersin.orgnih.gov Its dysregulation is linked to various diseases, including cancer. frontiersin.org A compound related to the this compound family, designated K1115 A, has been identified as an inhibitor of AP-1. nih.govmolaid.comgoogle.com It acts by preventing the binding of AP-1 to its DNA recognition sites. nih.govgoogle.com While K1115 A itself is an anthraquinone, co-produced compounds K1115 B1 and B2 were identified as new members of the this compound group, suggesting a potential shared mechanism of action within this chemical family. nih.gov

Table 2: Profile of AP-1 Inhibitors

| Inhibitor | Type/Class | Mechanism |

|---|---|---|

| K1115 A | Anthraquinone | Inhibits binding of AP-1 to its recognition sites. nih.govgoogle.com |

| T-5224 | Small Molecule | Specifically inhibits the DNA binding activity of c-Fos/c-Jun. medchemexpress.com |

Interleukin-1β (IL-1β) converting enzyme (ICE), now known as caspase-1, is a cysteine protease that plays a crucial role in inflammation and programmed cell death (apoptosis). nih.govatlasgeneticsoncology.org It cleaves the precursor of IL-1β into its mature, active form. nih.gov The inhibition of ICE and related caspases is a therapeutic target for conditions involving inflammation and apoptosis. nih.govsemanticscholar.org While the direct inhibition of ICE by this compound is not explicitly detailed in the provided search results, the broader context of enzyme inhibition by natural products suggests it could be a potential area of investigation. For example, various peptide inhibitors like Ac-YVAD-cmk and Ac-DEVD-CHO have been shown to block the activity of ICE and related proteases. semanticscholar.org

Activator Protein-1 (AP-1) Inhibition

Protein Binding and Modulation

The specific protein binding partners for this compound within human cells have not been extensively detailed in the available scientific literature. However, studies on closely related compounds provide insights into potential mechanisms of action for this chemical family. Alnumycin, also known as K1115 B1 and a member of the this compound group, has been reported to inhibit the function of DNA gyrase through interactions with the enzyme, specifically targeting the Gyrase B (GyrB) subunit of E. coli. nih.govgoogle.com This inhibition of a crucial bacterial enzyme provides a clear mechanism for its antibacterial properties. nih.gov

Furthermore, another compound, K1115 A, which is co-produced with this compound analogs, was found to be an inhibitor of activator protein-1 (AP-1). researchgate.net K1115 B1 was also shown to inhibit the direct binding of AP-1 to its oligonucleotide recognition site. AP-1 is a critical transcription factor involved in cellular processes like proliferation, differentiation, and apoptosis, suggesting a potential mode of action for the antitumor effects observed in this class of compounds. While these findings point to plausible targets, further research is required to determine the specific proteins that this compound directly binds to and modulates to produce its biological effects.

Modulation of Cellular Signaling Pathways

The nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound in the cytoplasm by its repressor, Keap1, which facilitates its degradation. In the presence of oxidative stress, this bond is broken, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of a wide array of protective genes, including antioxidant enzymes. researchgate.net

Natural products are a significant source of molecules that can modulate this pathway. While direct activation of the Nrf2 pathway by this compound has not been explicitly demonstrated, it was included in a study evaluating the protective effects of various Streptomyces secondary metabolites against hydrogen peroxide-induced oxidative stress in primary cortical neurons. This research highlighted the neuroprotective potential of compounds from this source, with some demonstrating a remarkable ability to eliminate reactive oxygen species (ROS) and restore levels of cellular antioxidants like catalase and glutathione (B108866). researchgate.net A related compound, Alnumycin C1, has been noted for its antioxidant and neuroprotective activities. acs.org These findings suggest that the protective effects of this compound against oxidative insults may be mediated, at least in part, through the modulation of cellular stress response pathways like the Nrf2-ARE system, though more direct evidence is needed to confirm this link.

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast number of cellular processes, including signal transduction, proliferation, and cell death. hueuni.edu.vn The precise control of Ca²⁺ concentration gradients across cellular membranes is vital for normal physiological function. hueuni.edu.vn Despite the importance of this signaling pathway, the direct effects of this compound on the regulation of intracellular calcium have not been documented in the reviewed scientific literature. While some studies involving the compound have mentioned measurements of cytosolic calcium, specific data detailing its impact are not available. nih.gov Therefore, the role of this compound in modulating intracellular calcium signaling remains an uninvestigated area.

Nrf2-ARE Pathway Activation and Oxidative Stress Response

Preclinical Cellular and Biological Activity Spectrum

This compound and its analogs have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. google.com Alnumycin, a close structural relative, has been the subject of more detailed investigation. Studies have determined its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible in vitro growth of a bacterium. nih.govwikipedia.org Alnumycin showed activity against Bacillus subtilis and various strains of Staphylococcus aureus. nih.gov Interestingly, its activity against E. coli was only observed in a mutant strain (ΔtolC) that lacks a key efflux pump, suggesting that the wild-type bacterium can actively remove the compound, rendering it ineffective. nih.govmdpi.com The proposed mechanism for this antibacterial action is the inhibition of the bacterial DNA gyrase subunit B (GyrB), which is essential for DNA replication. nih.govmdpi.com

| Compound | Microorganism | MIC (μg/mL) |

|---|---|---|

| Alnumycin | Bacillus subtilis 168 | 8 |

| Alnumycin | Staphylococcus aureus DSM 20231 | 10 |

| Alnumycin | Staphylococcus aureus Mu50 (VISA) | 8 |

| Alnumycin | Escherichia coli ΔtolC | 100 |

| Alnumycin | Escherichia coli DSM 30083 | >100 |

Data sourced from scientific literature. nih.gov

The this compound family of compounds has also been evaluated for its potential in cancer therapy, demonstrating cytotoxic and cytostatic effects against various cancer cell lines. google.com Cytotoxic agents cause cell death, while cytostatic agents inhibit cell growth and multiplication. mdpi.com

Alnumycin has been shown to inhibit the growth of K562 human leukemic cells with a half-maximal inhibitory concentration (IC50) value of 0.53 µg/mL. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell growth. Studies on other related naphthalene (B1677914) and naphthoquinone derivatives have also reported cytotoxic activity against various cancer cell lines, with IC50 values ranging from 1.15 to 40.54 μg/mL. researchgate.net This suggests a broad potential for this class of compounds as anticancer agents, although further studies are needed to elucidate the full spectrum of activity for this compound itself.

| Compound | Cell Line | Cell Type | IC50 (μg/mL) |

|---|---|---|---|

| Alnumycin | K562 | Human Chronic Myelogenous Leukemia | 0.53 |

Data sourced from scientific literature.

Neuroprotective Effects in Preclinical Models

This compound, a secondary metabolite produced by Streptomyces species, has been investigated for its potential neuroprotective properties in preclinical studies. nih.govunar.ac.id Research has primarily focused on its ability to mitigate cellular damage caused by oxidative stress, a key factor in neurodegenerative conditions.

Studies utilizing primary cortical neurons have demonstrated that certain Streptomyces-derived compounds, including this compound, exhibit protective effects against oxidative insults. nih.govmaterialsciencetech.com Oxidative stress, characterized by an excess of reactive oxygen species (ROS), can lead to the oxidation of proteins, lipids, and DNA, ultimately causing neuronal cell death. nih.gov The neuroprotective capacity of these natural products is a promising area of research for identifying potential therapeutic agents for neurodegenerative disorders. nih.govmaterialsciencetech.com

One of the key mechanisms underlying neuroprotection is the enhancement of the cell's own antioxidant defenses. nih.govmaterialsciencetech.com This involves enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which convert harmful free radicals into non-toxic molecules. nih.govmaterialsciencetech.com While some Streptomyces metabolites exert their effects by inducing the Nrf2-ARE pathway, a key regulator of antioxidant responses, the precise mechanisms for this compound are still under investigation. nih.govmaterialsciencetech.com

The table below summarizes the context of preclinical neuroprotection studies involving compounds from Streptomyces.

| Model System | Insult | Observed Effect | Potential Mechanism |

| Primary Cortical Neurons | Oxidative Stress (induced by H₂O₂) | Mitigation of ROS insults | Scavenging of free radicals, potential modulation of cellular antioxidant machinery. nih.govmaterialsciencetech.com |

It is important to note that while these findings are promising, the research into the neuroprotective effects of this compound is still in its early stages. Further studies are required to fully elucidate its mechanisms of action and to evaluate its therapeutic potential in various models of neurodegeneration.

Mechanisms of Apoptosis Induction in Cellular Systems

Apoptosis, or programmed cell death, is a critical cellular process that, when dysregulated, can contribute to diseases like cancer. frontiersin.org Several natural compounds are known to induce apoptosis in cancer cells, making them attractive candidates for therapeutic development. researchgate.net this compound belongs to a family of polyketides that have demonstrated cytostatic and antibiotic activities, suggesting a potential role in modulating cell fate. unar.ac.id

The induction of apoptosis often involves the activation of a cascade of enzymes known as caspases. frontiersin.orgmaterialsciencetech.com These proteases are responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of cell death. frontiersin.org Research on secondary metabolites from Streptomyces has shown that some compounds can trigger apoptosis through the activation of caspases. materialsciencetech.com

One of the key apoptosis-related pathways studied in the context of Streptomyces metabolites is the inhibition of caspase-3. nih.govmaterialsciencetech.com Caspase-3 is a critical executioner caspase, and its inhibition can protect cells from apoptosis. nih.govmaterialsciencetech.com In studies involving staurosporine, a known apoptosis inducer, some Streptomyces-derived compounds were able to reduce the induced caspase-3 activity in primary cortical neurons. nih.gov This suggests an anti-apoptotic effect in this specific context, highlighting the complexity of these compounds' actions, which can be pro- or anti-apoptotic depending on the cellular environment and the specific compound. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial or intrinsic pathway of apoptosis. frontiersin.orgmdpi.comwikipedia.org This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). frontiersin.orgmdpi.com The balance between these opposing factions determines whether a cell will undergo apoptosis. frontiersin.org While the interaction of many natural products with the Bcl-2 family is a key area of cancer research, the specific interactions of this compound with these proteins have not been extensively detailed in the available literature.

The table below outlines the apoptotic mechanisms associated with compounds from the same class or source as this compound.

| Cellular System | Inducer/Compound | Observed Apoptotic Mechanism | Key Molecular Targets |

| Primary Cortical Neurons | Staurosporine (Apoptosis Inducer) | Reduction of caspase-3 activity by some Streptomyces metabolites. nih.gov | Caspase-3. nih.gov |

| K562 cells | Compound 27 (a different microbial product) | Induction of apoptosis via caspase cascade activation. researchgate.net | Caspase cascade. researchgate.net |

Further investigation is necessary to specifically delineate the pathways through which this compound may induce or inhibit apoptosis in different cellular systems and to identify its direct molecular targets within the apoptotic machinery.

Structure Activity Relationship Sar Studies of Naphthopyranomycin Analogues

Methodological Framework for SAR Analysis

The study of structure-activity relationships (SAR) explains how a molecule's three-dimensional structure relates to its biological function. ug.edu.geslideshare.net By analyzing SAR, researchers can identify the specific chemical groups responsible for a molecule's therapeutic effects. ug.edu.ge This knowledge allows for targeted modifications to a compound's structure to enhance its potency or reduce adverse effects. ug.edu.ge SAR analysis is a foundational element of medicinal chemistry and drug design. slideshare.netashp.org

Computational Approaches in SAR (e.g., In Silico Screening, Molecular Docking, PASS Prediction)

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. researchgate.netresearchgate.net These in silico techniques offer a rapid and cost-effective means to screen vast libraries of molecules and predict their biological activities. creative-biostructure.commdpi.com

In Silico Screening and Molecular Docking:

Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. creative-biostructure.com This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. creative-biostructure.com Molecular docking, a key component of virtual screening, predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. researchgate.netsathyabama.ac.in By calculating the binding affinity, docking can help in estimating the strength of the interaction between the ligand and its target. researchgate.net The process involves two main steps: sampling the conformational space of the ligand within the active site and then ranking these conformations using a scoring function. researchgate.net

PASS Prediction:

Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts the biological activity spectrum of a compound based on its structural formula. nih.govresearchgate.net The PASS software can forecast a wide range of pharmacological effects and biochemical mechanisms. nih.gov It operates by comparing the structure of a new compound with a large database of known biologically active substances. nih.gov The prediction is presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). researchgate.netresearchgate.net A high Pa value (ideally >0.7) suggests a high likelihood that the compound will exhibit that particular activity in experimental testing. researchgate.net

Design and Biological Evaluation of Synthetic Analogues for SAR Probing

Following computational analysis, the design and synthesis of analogues are crucial for experimentally validating the predicted SAR. rsc.orgnih.gov This involves creating a series of related compounds where specific parts of the molecule are systematically modified. slideshare.net The biological activity of these synthetic analogues is then evaluated through various assays. uzh.chnih.gov

The process typically involves:

Identifying a lead compound: This is a molecule that has shown some desired biological activity. ug.edu.ge

Systematic structural modifications: This can include changing functional groups, altering the size or shape of the carbon skeleton, or modifying stereochemistry. slideshare.net

Biological testing: The synthesized analogues are tested to determine how the structural changes have affected their biological activity. uzh.chsemanticscholar.org

This iterative process of design, synthesis, and evaluation allows researchers to build a comprehensive understanding of the SAR for a particular class of compounds, leading to the development of more potent and selective drugs. rsc.orgsemanticscholar.org

Influence of Specific Structural Moieties on Biological Activity

In the case of naphthopyranomycin and its analogues, specific structural components play a pivotal role in determining their biological effects.

Impact of the Pyranonaphthoquinone Framework

The pyranonaphthoquinone scaffold is a core structure in many natural products with significant biological activities, including antimicrobial and anticancer properties. This framework is a key feature of compounds like actinorhodin (B73869) and granaticin. researchgate.net The biosynthesis of this framework often involves complex enzymatic reactions. acs.org Studies on polyketides containing this scaffold have shown them to be effective against bacteria such as Staphylococcus aureus. acs.org The specific arrangement of the pyran and naphthoquinone rings, along with their substituents, dictates the molecule's interaction with biological targets.

Effects of Substituent Patterns on Biological Potency and Selectivity

The nature and position of substituents on a core scaffold are critical determinants of a drug's potency and selectivity. slideshare.net For naphthalimide derivatives, for example, different substitution patterns have been shown to significantly enhance or reduce their anticancer activity. nih.gov The goal of modifying substituent patterns is to optimize the desired therapeutic effects while minimizing off-target interactions that can lead to side effects. slideshare.net This principle is broadly applicable in medicinal chemistry, where even minor changes to a molecule's periphery can lead to substantial changes in its biological profile. ashp.org

Future Research Directions and Translational Perspectives

Exploration of Novel Naphthopyranomycin Derivatives with Optimized Biological Profiles

The rational design and synthesis of novel this compound analogues are crucial for optimizing its biological activity and drug-like properties. Future research will focus on creating derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This involves a structure-activity relationship (SAR) approach, where systematic modifications to the this compound core are made to probe and understand the molecular features essential for its biological function.

The design of these new derivatives often starts by creating a new scaffold that mimics the bioactive conformation of a known inhibitor motif. nih.gov By synthesizing and evaluating a series of these novel compounds, researchers can identify candidates with significantly improved enzymatic inhibition or more potent antiproliferative effects against target cell lines. nih.govnih.gov The goal is to develop a lead compound with potent activity against its intended target while exhibiting minimal effects on normal, healthy cells, supporting its potential for further development. nih.gov

Table 1: Hypothetical this compound Derivatives and Target Profiles

| Derivative Class | Structural Modification | Target Optimized Profile |

| Glycosidic Moiety Variants | Alteration of the sugar unit | Enhanced target binding affinity and specificity |

| Aromatic Core Substitutions | Addition of functional groups (e.g., halogens, alkyls) | Improved cell permeability and metabolic stability |

| Side-Chain Modifications | Elongation or functionalization of side chains | Increased potency and modulation of physical properties |

| Hybrid Compounds | Fusion with other pharmacophores | Novel mechanisms of action or dual-targeting activity |

Advanced Biosynthetic Engineering for Enhanced Production and Diversified Analogues

The natural production of this compound in its native host, often a Streptomyces species, can be limited, hindering extensive research and development. nih.gov Advanced biosynthetic engineering offers powerful strategies to overcome these limitations. By identifying and manipulating the biosynthetic gene clusters (BGCs) responsible for this compound production, researchers can enhance its yield and generate novel analogues. nih.gov

Recent advancements in protein engineering, including directed evolution, substrate engineering, and structure-assisted design, can be applied to the enzymes in the this compound pathway. mednexus.org Engineering key enzymes, such as the C-ribosylating enzymes involved in its synthesis, could lead to the creation of new analogues with altered glycosylation patterns or other structural modifications. acs.org Furthermore, phylogenomics analysis can identify genes that have co-evolved with natural product BGCs, which, when engineered into a host strain, can significantly enhance the production of desired metabolites. nih.gov

Table 2: Biosynthetic Engineering Strategies for this compound

| Engineering Strategy | Description | Potential Outcome for this compound |

| Promoter Engineering | Replacing the native promoter of the BGC with a stronger, constitutive promoter. | Increased transcript levels of biosynthetic genes, leading to higher yields. |

| Precursor Supply Enhancement | Overexpressing genes involved in the synthesis of primary metabolic precursors. | Increased availability of building blocks for this compound synthesis. |

| Enzyme-Directed Evolution | Introducing random mutations into key biosynthetic enzymes and selecting for improved activity or altered substrate specificity. | Generation of novel this compound analogues with diverse structures. mednexus.org |

| Heterologous Expression | Transferring the this compound BGC into a well-characterized, fast-growing host organism. | Simplified fermentation processes and potentially higher production titers. |

Application of Multi-Omics Technologies in Understanding this compound Biology

A comprehensive understanding of the biological effects of this compound requires a systems-level approach. Multi-omics technologies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by the compound in a biological system. azolifesciences.comnih.gov This integrated approach is essential for moving beyond a single-target perspective and understanding the complex network of interactions that underlie the compound's bioactivity. azolifesciences.com

Applying multi-omics to study this compound can help elucidate its mechanism of action, identify potential off-target effects, and discover biomarkers for its activity. frontlinegenomics.comfrontiersin.org For instance, transcriptomic and proteomic analyses can reveal which cellular pathways are perturbed by the compound, while metabolomics can identify changes in the metabolic state of the cell. azolifesciences.com Integrating these diverse datasets allows researchers to construct comprehensive models of the compound's biological role, facilitating deeper insights into its function. nih.govfrontiersin.org

Table 3: Multi-Omics Applications in this compound Research

| Omics Technology | Level of Analysis | Key Insights to be Gained |

| Genomics | DNA | Identification of resistance mutations; understanding the genetic basis of sensitivity. frontlinegenomics.com |

| Transcriptomics | RNA | Profiling gene expression changes to reveal pathways affected by this compound. azolifesciences.com |

| Proteomics | Proteins | Identifying direct protein targets and downstream changes in protein expression and post-translational modifications. frontlinegenomics.com |

| Metabolomics | Metabolites | Characterizing alterations in cellular metabolism and identifying affected biochemical pathways. azolifesciences.com |

Development of this compound as a Chemical Probe for Complex Biological Systems

A chemical probe is a small molecule used as a tool to study and manipulate biological processes. nih.govchemicalprobes.org Developing this compound or one of its optimized derivatives into a high-quality chemical probe could provide significant value for biomedical research. A well-characterized probe must be potent and selective for its target, allowing researchers to perturb a specific protein or pathway with high precision. uwo.ca

The conventional, hypothesis-driven approach to probe development is being supplemented by diversity-driven strategies, which can be effective even without a pre-existing understanding of the target recognition mechanism. nih.gov By transforming this compound into a chemical probe, for instance by attaching a reporter tag or a reactive group, it can be used to identify its direct molecular targets within a complex cellular environment. nih.gov This tool would be invaluable for dissecting the intricate biological systems in which this compound is active and for validating its target for therapeutic development. le.ac.uk

Integration of Predictive In Silico Modeling for Rational Compound Design

Computational, or in silico, modeling is revolutionizing the process of drug discovery and development. nih.gov Integrating predictive modeling into this compound research can significantly accelerate the rational design of new derivatives. mednexus.org Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide deep insights into how this compound interacts with its biological targets at the molecular level.

This computational approach allows researchers to predict the binding affinity and selectivity of hypothetical derivatives before they are synthesized, saving considerable time and resources. nih.gov By building a computational model of the target protein, scientists can simulate how different modifications to the this compound structure would affect its binding. mednexus.org This synergistic in silico and in vitro approach represents a paradigm shift, enabling the rational design of compounds with optimized properties for potential therapeutic applications. nih.gov

Q & A

Basic: What are the validated synthetic routes for Naphthopyranomycin, and how can researchers optimize yield and purity?

Answer:

this compound’s synthesis typically involves multi-step organic reactions, including cyclization and glycosylation. Key optimization strategies include:

- Temperature/pH control during cyclization to minimize side products.

- Catalyst screening (e.g., transition-metal catalysts for regioselective glycosylation).

- Chromatographic purification (HPLC or flash chromatography) to isolate high-purity fractions.

Validate each step using TLC and mass spectrometry . For reproducibility, document solvent ratios, reaction times, and ambient conditions meticulously .

Basic: What spectroscopic and crystallographic methods are used to confirm this compound’s structure?

Answer:

- Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra to assign proton environments and carbon backbone.

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction data.

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula via exact mass.

Cross-validate results with computational models (e.g., DFT calculations for NMR chemical shifts) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variability in assay conditions or compound purity. Address these by:

- Systematic Replication: Standardize cell lines (e.g., ATCC-certified), solvent controls, and incubation times.

- Dose-Response Curves: Compare EC₅₀/IC₅₀ values across studies using normalized datasets.

- Meta-Analysis: Apply statistical tools (e.g., funnel plots) to identify publication bias or outliers . Document batch-specific purity data (HPLC traces) to rule out degradation artifacts .

Advanced: What in silico strategies are effective for predicting this compound’s molecular targets and binding modes?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against target libraries (e.g., Protein Data Bank).

- Molecular Dynamics (MD) Simulations: Assess binding stability (RMSD/RMSF analysis) over 100+ ns trajectories.

- Pharmacophore Modeling: Identify critical functional groups for activity using tools like LigandScout.

Validate predictions with in vitro binding assays (SPR/ITC) and mutagenesis studies .

Basic: How should researchers design in vitro assays to evaluate this compound’s antimicrobial efficacy?

Answer:

- Strain Selection: Include reference strains (e.g., S. aureus ATCC 25923) and clinical isolates for breadth.

- Controls: Use known antibiotics (e.g., ciprofloxacin) as positive controls and solvent-only wells as negatives.

- Endpoint Metrics: Measure MIC/MBC via broth microdilution (CLSI guidelines).

Include triplicate biological replicates and report SEM/confidence intervals .

Advanced: What methodologies are recommended for studying this compound’s pharmacokinetics in preclinical models?

Answer:

- ADME Profiling: Conduct in vivo studies in rodents (IV/PO administration) with LC-MS/MS quantification of plasma/tissue concentrations.

- Compartmental Modeling: Use WinNonlin or NONMEM to calculate AUC, Cₘₐₓ, and t₁/₂.

- Tissue Distribution: Autoradiography or whole-body imaging for biodistribution analysis.

Adhere to NIH guidelines for animal studies and include sex/age-matched cohorts .

Advanced: How can researchers address discrepancies in this compound’s reported cytotoxicity profiles?

Answer:

Discrepancies may stem from cell viability assay choice (e.g., MTT vs. resazurin) or exposure duration. Mitigate by:

- Assay Harmonization: Compare multiple assays (MTT, ATP-lite, live/dead staining) in parallel.

- Time-Kill Studies: Evaluate time-dependent effects over 24–72 hours.

- Omics Integration: Perform transcriptomics/proteomics to identify off-target pathways.

Publish raw viability data and normalization methods to enhance cross-study comparability .

Basic: What are the best practices for ensuring reproducibility in this compound-related experiments?

Answer:

- Detailed Protocols: Specify equipment models, software versions, and reagent lot numbers.

- Open Data: Share raw spectra, crystallographic files (.cif), and assay datasets via repositories like Zenodo.

- Negative Results: Report failed syntheses or inactive analogs to prevent redundant efforts.

Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

Answer:

- Scaffold Modification: Systematically alter functional groups (e.g., hydroxyl → methoxy) via semi-synthesis.

- QSAR Modeling: Use Gaussian or MOE to correlate electronic properties (HOMO/LUMO) with bioactivity.

- High-Throughput Screening: Test derivatives against target panels (e.g., kinase inhibitors).

Validate SAR trends with in vivo efficacy models (e.g., murine infection) .

Advanced: What statistical approaches are suitable for analyzing multi-omics data in this compound mechanism-of-action studies?

Answer:

- Pathway Enrichment: Apply DAVID or Metascape for GO/KEGG analysis of RNA-seq data.

- Network Pharmacology: Construct protein-protein interaction networks (Cytoscape) to identify hubs.

- Machine Learning: Train random forest models to classify responders/non-responders.

Use Benjamini-Hochberg correction for multiple comparisons and deposit code on GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.